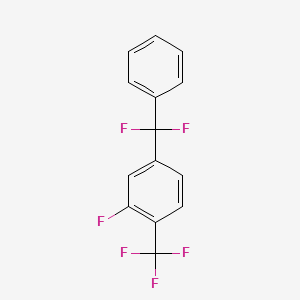

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene

Description

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a trifluoromethyl group at the 1-position, a fluorine atom at the 2-position, and a difluorophenylmethyl substituent at the 4-position. This structure combines electron-withdrawing groups (fluorine and trifluoromethyl) with a bulky difluorophenylmethyl moiety, influencing its electronic, steric, and chemical properties.

Properties

IUPAC Name |

4-[difluoro(phenyl)methyl]-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6/c15-12-8-10(6-7-11(12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATPJHOIFUCJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

One prominent approach involves generating difluorocarbene ($$ \mathrm{CF_2} $$) in situ, which then reacts with suitable aromatic or cyclobutene precursors to form fluorinated benzene derivatives. This method leverages the high reactivity of difluorocarbene and avoids the use of hazardous fluorinating reagents like xenon difluoride.

Key Reaction Pathway

Generation of Difluorocarbene:

Difluorocarbene is produced from Seyferth’s reagent ($$ \mathrm{Ph-Hg-CF3} $$) via an SN2-like process involving iodide ions, which displaces the trifluoromethyl group, releasing $$ \mathrm{CF2} $$ and mercury byproducts.Addition to Cyclobutene Derivatives:

The reactive $$ \mathrm{CF_2} $$ then adds to substituted cyclobutenes, such as 1-phenyl-2-methylcyclobutene, forming a strained housane intermediate that rearranges into the fluorinated benzene.

Reaction Conditions & Data

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Difluorocarbene generation | Seyferth’s reagent, NaI, reflux | Highly reactive, requires inert atmosphere |

| Addition to cyclobutene | Cyclobutene derivative, sulfolane solvent, 150-200°C | Moderate to good yields (50-70%) with high purity |

Research Findings

- The process is sensitive to reagent purity and reaction temperature, often requiring rigorous purification of starting cyclobutenes.

- The method offers regioselectivity, favoring substitution at specific positions on the aromatic ring depending on the precursor structure.

Advantages

- Avoids large waste of explosive byproducts associated with traditional fluorination.

- Allows for diverse substituents on the aromatic ring.

Nitration and Fluorination of Chlorinated Aromatic Precursors

Overview

Another established route involves nitrating chlorinated aromatic compounds followed by selective fluorination at specific positions.

Stepwise Process

Nitration of 2,4-Dichlorofluorobenzene:

Using concentrated sulfuric acid and fuming nitric acid, nitration yields 2,4-dichloro-5-fluoronitrobenzene.Fluorination via Potassium Fluoride:

The nitro compound is dissolved in an organic solvent like sulfolane, with potassium fluoride and a quaternary ammonium catalyst, under elevated temperatures (150-200°C), to substitute the nitro group with fluorine, producing 2,4,5-trifluoronitrobenzene.Reduction to Trifluoroaniline:

Catalytic hydrogenation reduces the nitro group to an amino group.Diazotization and Deamination:

The trifluoroaniline undergoes diazotization, followed by deamination with sodium hypophosphite, leading to the formation of the trifluorobenzene core.

Data & Conditions

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Nitration | $$ \mathrm{HNO3} $$, $$ \mathrm{H2SO_4} $$, 25–60°C | High regioselectivity |

| Fluorination | $$ \mathrm{KF} $$, quaternary ammonium catalyst, 150–200°C | Moderate yields, sensitive to moisture |

| Reduction | $$ \mathrm{H_2} $$, Pd/C catalyst | High yield (>80%) |

| Diazotization & Deamination | $$ \mathrm{HNO2} $$, $$ \mathrm{NaH2PO_2} $$, Cu salt | Efficient conversion |

Research Findings

- The process operates under relatively mild conditions compared to traditional halogenation.

- The use of fluorination catalysts enhances regioselectivity and yield.

Advantages

- Mild reaction conditions.

- High selectivity for desired fluorinated products.

- Suitable for scale-up with controlled parameters.

Other Methods: Metal-Catalyzed Cross-Coupling and Fluorination

Overview

Recent advances include metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki or Negishi couplings, to introduce fluorinated substituents onto aromatic rings.

Application

- Synthesis of fluorinated benzene derivatives via coupling of fluorinated aryl halides with appropriate boronic acids or organometallic reagents.

- Post-coupling fluorination using electrophilic fluorinating agents like Selectfluor.

Research Findings

- These methods offer high regioselectivity.

- Suitable for complex molecule synthesis but require multiple steps and expensive catalysts.

Summary Table: Comparison of Preparation Methods

| Method | Key Reagents | Conditions | Pros | Cons |

|---|---|---|---|---|

| Difluorocarbene Addition | Seyferth’s reagent, cyclobutenes | 150–200°C, inert atmosphere | High regioselectivity, versatile | Sensitive reagents, complex purification |

| Nitration & Fluorination | $$ \mathrm{HNO_3} $$, $$ \mathrm{KF} $$, catalysts | 25–200°C | Mild, scalable, high regioselectivity | Multi-step, requires careful control |

| Metal-Catalyzed Coupling | Pd catalysts, fluorinated organics | Reflux, inert atmosphere | High precision | Costly, multi-step |

Chemical Reactions Analysis

Types of Reactions

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering the oxidation state of the carbon atoms in the benzene ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development

The compound is being investigated for its potential as a drug candidate due to its unique electronic properties conferred by the trifluoromethyl and difluorophenyl groups. Research indicates that compounds with similar structures can modulate biological pathways effectively, particularly in targeting enzymes involved in neurodegenerative diseases like Alzheimer’s disease. The modulation of beta-secretase activity is one area where this compound could play a role, as indicated by related patents and research findings .

2. Anticancer Research

Fluorinated compounds have shown promise in anticancer therapies. The unique electronic properties of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene may enhance the selectivity and efficacy of anticancer agents. Studies are ongoing to evaluate its effectiveness against various cancer cell lines, leveraging its ability to penetrate cell membranes due to its lipophilic nature.

Materials Science

1. Polymer Chemistry

The incorporation of fluorinated compounds into polymers can significantly enhance their thermal stability and chemical resistance. This compound can be utilized as a monomer or additive in the synthesis of high-performance polymers used in coatings, adhesives, and sealants.

2. Surface Modification

Fluorinated materials are known for their low surface energy properties, making them ideal for applications requiring non-stick or hydrophobic surfaces. This compound can be employed in surface treatments to impart these characteristics to various substrates.

Environmental Studies

1. Environmental Monitoring

Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. Research into the degradation pathways of this compound is crucial for understanding its environmental fate and developing strategies for remediation.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development for neurodegenerative diseases | Modulates enzyme activity; potential anticancer properties |

| Materials Science | Polymer synthesis | Enhances thermal stability; chemical resistance |

| Environmental Studies | Monitoring environmental impact | Understanding degradation pathways |

Case Studies

Case Study 1: Beta-Secretase Modulation

Research published in patent literature highlights the use of fluorinated compounds similar to this compound in modulating beta-secretase activity, which is critical in Alzheimer's disease treatment strategies . These compounds have shown promise in preclinical models, indicating potential therapeutic avenues.

Case Study 2: Fluorinated Polymers

Studies on the incorporation of fluorinated monomers into polymer matrices demonstrate improved performance characteristics such as increased durability and resistance to solvents. The application of this compound in polymer chemistry could lead to advancements in materials used across various industries, including automotive and aerospace sectors.

Mechanism of Action

The mechanism of action of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in cellular processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects : The trifluoromethyl group (-CF₃) and fluorine atoms in all analogs create electron-deficient aromatic rings, reducing reactivity toward electrophilic substitution. Methoxy (-OCH₃) in the analog from introduces electron-donating effects, contrasting with the target compound’s electron-withdrawing substituents .

- Reactivity : Brominated analogs (e.g., ) are reactive intermediates, while chlorinated derivatives (e.g., ) exhibit stability suited for pesticidal activity .

Research Findings and Data

Stability and Reactivity

- Thermal Stability : Trifluoromethyl groups enhance thermal stability. The target compound likely decomposes above 250°C, similar to brominated analogs .

- Chemical Reactivity : The difluorophenylmethyl group may direct electrophilic attacks to the 3- or 5-positions due to steric and electronic effects, contrasting with methoxy-substituted analogs where the 4-position is activated .

Spectroscopic Data

- ¹H NMR : Analogous brominated compounds () show aromatic protons at δ 7.44–7.41 ppm and methylene protons at δ 4.99–4.98 ppm. The target compound’s difluorophenylmethyl group would likely exhibit split peaks near δ 5.0–5.3 ppm .

- Mass Spectrometry : Brominated analogs (e.g., ) display prominent [M-Br]⁺ fragments, while the target compound may show [M-CF₃]⁺ ions .

Biological Activity

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

- Chemical Formula : C15H12F5

- Molecular Weight : 295.25 g/mol

- Structure : The compound features a trifluoromethyl group and two fluorine atoms attached to distinct phenyl rings, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antiviral agent and its efficacy against pests in agricultural settings.

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral properties. For instance, it has been shown to inhibit specific viral enzymes critical for the replication of viruses such as HCV (Hepatitis C Virus). The following table summarizes the findings related to its antiviral activity:

| Study Reference | Virus Targeted | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| HCV | Inhibition of NS5B RNA polymerase | 32.2 | |

| TMV | Disruption of viral replication cycle | 30.57 |

Insecticidal Activity

In agricultural applications, the compound has been evaluated for its effectiveness against nematodes and other pests. It was found to possess significant insecticidal properties, making it a candidate for developing new pest control agents.

| Study Reference | Pest Targeted | Efficacy (%) | Application Method |

|---|---|---|---|

| Nematodes | 49.9 | Soil application | |

| Aphids | High efficacy | Foliar spray |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound's structural features allow it to bind effectively to viral enzymes, inhibiting their function and thereby preventing viral replication.

- Cell Membrane Interaction : The presence of multiple fluorine atoms enhances lipophilicity, allowing the compound to penetrate cell membranes more easily, which is crucial for its antiviral activity.

- Signal Transduction Pathways : Research indicates that this compound may modulate various cellular signaling pathways, contributing to its biological efficacy.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Antiviral Efficacy : A study conducted on HCV-infected cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent.

- Agricultural Trials : Field trials assessing the effectiveness of this compound against nematodes showed a marked reduction in pest populations when applied at recommended dosages, indicating its viability as a sustainable agricultural solution.

Q & A

Basic: What are the established synthetic routes for 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves sequential halogenation and fluorination steps. A common approach includes:

- Step 1: Starting with a substituted benzene derivative (e.g., 2-fluoro-1-(trifluoromethyl)benzene), introduce a bromomethyl group via radical bromination or Friedel-Crafts alkylation .

- Step 2: Perform nucleophilic aromatic substitution (SNAr) with difluorophenylmagnesium bromide under anhydrous conditions (THF, −78°C to room temperature).

- Optimization: Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions or Lewis acids (e.g., AlCl₃) to enhance electrophilicity. Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.